

# Spectroscopic Profile of Methyl (1S)-3-oxocyclopentaneacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl (1S)-3-oxocyclopentaneacetate*

Cat. No.: *B8050271*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (1S)-3-oxocyclopentaneacetate** (CAS No. 2630-38-8).[1] Due to a lack of publicly available experimental spectra for the specific (1S) stereoisomer, this document presents mass spectrometry data for the closely related "Methyl 3-oxocyclopentaneacetate" and provides expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's structure and data from analogous compounds.

## Data Presentation

### Mass Spectrometry (MS)

The mass spectrum of an enantiomer is identical to its corresponding racemic mixture. Therefore, the data for "Methyl 3-oxocyclopentaneacetate" is representative of the (1S) isomer. The primary fragmentation patterns are consistent with the structure of a methyl ester and a cyclopentanone ring.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
156	---	[M] <sup>+</sup> (Molecular Ion)
125	---	[M - OCH <sub>3</sub> ] <sup>+</sup>
97	---	[M - COOCH <sub>3</sub> ] <sup>+</sup>
83	---	[C <sub>5</sub> H <sub>7</sub> O] <sup>+</sup>
55	---	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The relative intensities are not available from the search results but the major fragments are listed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **Methyl (1S)-3-oxocyclopentaneacetate** were not found in the public domain. The following tables provide predicted chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR based on the analysis of its functional groups and comparison with similar structures.

### <sup>1</sup>H NMR (Proton NMR) - Predicted Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
O-CH <sub>3</sub>	3.6 - 3.7	Singlet	3H
CH <sub>2</sub> (alpha to C=O, ester)	2.3 - 2.6	Multiplet	2H
CH (methine)	2.2 - 2.5	Multiplet	1H
CH <sub>2</sub> (cyclopentanone)	1.8 - 2.4	Multiplets	4H
CH <sub>2</sub> (cyclopentanone)	1.5 - 1.8	Multiplet	2H

### <sup>13</sup>C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C=O (Ketone)	215 - 220
C=O (Ester)	170 - 175
O-CH <sub>3</sub>	50 - 55
CH (methine)	40 - 45
CH <sub>2</sub> (alpha to C=O, ester)	35 - 40
CH <sub>2</sub> (cyclopentanone)	30 - 40
CH <sub>2</sub> (cyclopentanone)	25 - 35

## Infrared (IR) Spectroscopy

Specific experimental IR data for **Methyl (1S)-3-oxocyclopentaneacetate** is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Type
C=O (Ketone)	1740 - 1750 (strong)	Stretch
C=O (Ester)	1735 - 1750 (strong)	Stretch
C-O (Ester)	1150 - 1250 (strong)	Stretch
C-H (sp <sup>3</sup> )	2850 - 3000 (medium)	Stretch

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample holder or the salt plates.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum against the background.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

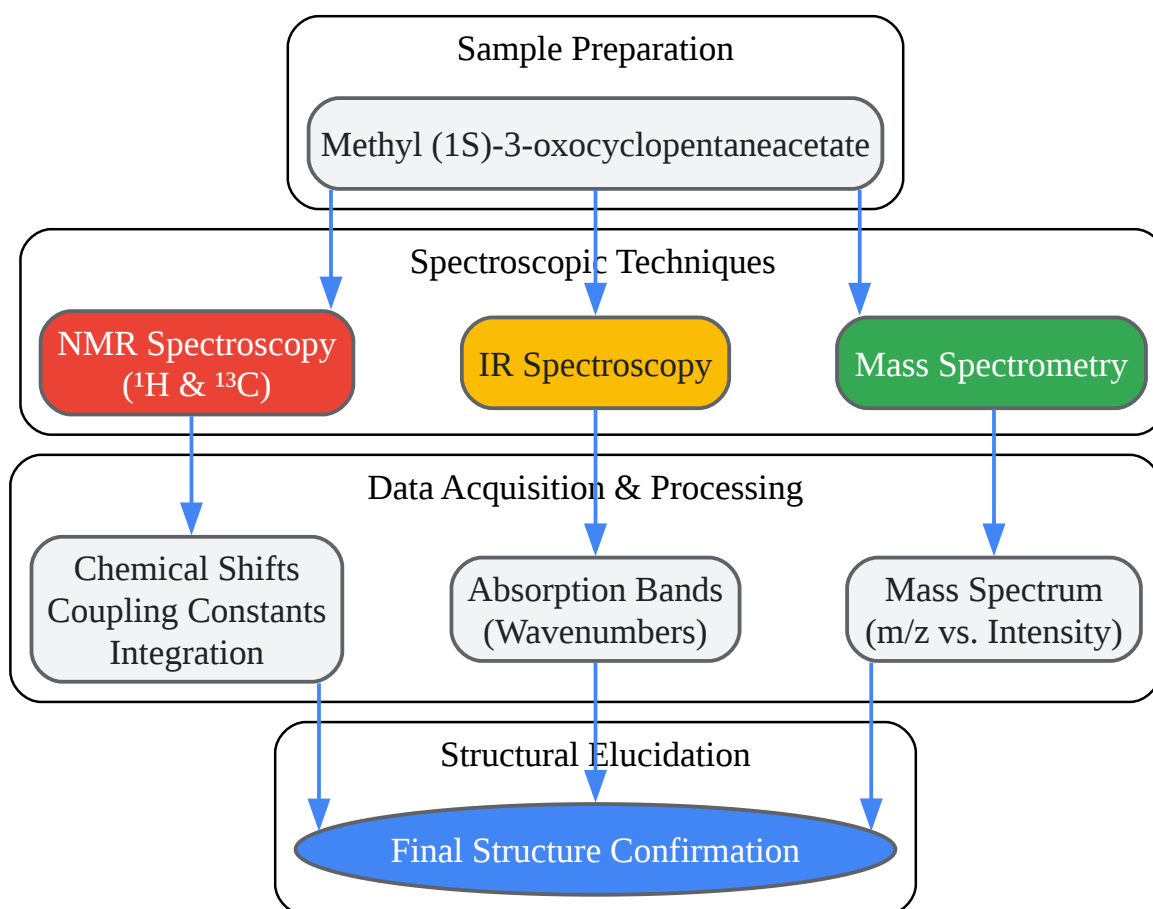
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI).

- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .
- **Data Interpretation:** Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **Methyl (1S)-3-oxocyclopentaneacetate**.



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A generalized workflow for spectroscopic analysis.

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## References

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